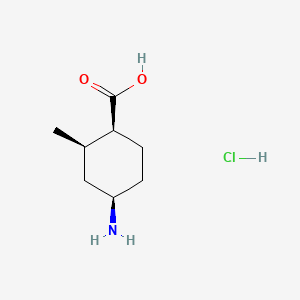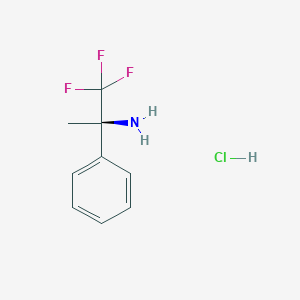![molecular formula C14H26O6 B13907462 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- CAS No. 68167-86-2](/img/structure/B13907462.png)
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a chemical compound known for its unique structure and properties. It is a derivative of 1,4,7,10,13-pentaoxacyclopentadecane, commonly referred to as 15-crown-5, which is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Méthodes De Préparation
The synthesis of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an appropriate allylating agent. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the allylating agent to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in the investigation of ion transport and membrane permeability.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to encapsulate ions and molecules could be leveraged to improve the efficacy and targeting of therapeutic agents.
Mécanisme D'action
The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .
Comparaison Avec Des Composés Similaires
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- can be compared with other crown ethers and their derivatives:
15-Crown-5: The parent compound, 1,4,7,10,13-pentaoxacyclopentadecane, is similar in structure but lacks the allyl group. It is widely used for its ability to complex with potassium ions.
18-Crown-6: Another crown ether with a larger ring size, 18-crown-6, is known for its ability to complex with larger cations such as sodium and potassium.
Dibenzo-18-crown-6: This compound has additional benzene rings, which provide increased rigidity and specificity in cation binding.
The uniqueness of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- lies in its specific structure, which imparts distinct properties and reactivity compared to other crown ethers.
Propriétés
Numéro CAS |
68167-86-2 |
|---|---|
Formule moléculaire |
C14H26O6 |
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2 |
Clé InChI |
JYAIYYSYWTYOHN-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC1COCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)

![(1R,5S)-2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13907395.png)
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)



![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)






